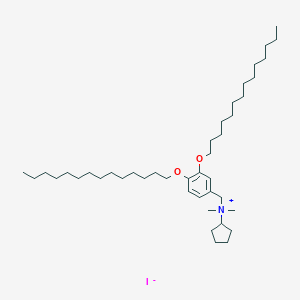
CAY10614
概要
説明
CAY10614は、Toll様受容体4(TLR4)の強力なアンタゴニストです。リポ多糖(LPS)によって誘導されるTLR4の活性化を阻害し、IC50値は1.675マイクロモルです。 この化合物は、致死的なエンドトキシンショックモデルにおけるマウスの生存率を向上させる可能性を示しています .
科学的研究の応用
CAY10614 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TLR4 activation and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of TLR4 in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions related to TLR4 activation, such as sepsis and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TLR4
作用機序
CAY10614は、自然免疫応答に関与する膜貫通型受容体であるTLR4を拮抗することによって効果を発揮します。リポ多糖(LPS)によって誘導されるTLR4の活性化を阻害することにより、this compoundは、炎症性サイトカインの産生につながる下流シグナル伝達経路を阻止します。 この作用機序により、免疫応答におけるTLR4の役割を研究し、潜在的な治療薬を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide activates toll-like receptor 4 (TLR4), initiating an immune response . It interacts with various enzymes and proteins, particularly those involved in immune response pathways .
Cellular Effects
Cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide influences cell function by modulating immune responses. It impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that express TLR4 .
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide involves binding to TLR4, which leads to the activation of downstream signaling pathways and changes in gene expression .
準備方法
CAY10614の合成経路には、N-シクロペンチル-N,N-ジメチル-3,4-ビス(テトラデシロキシ)ベンゼンメタナミニウムヨージドと適切な試薬を制御された条件下で反応させることが含まれます。 この化合物は通常、固体として調製され、白から淡黄色をしています . 工業的な生産方法は、高純度の試薬と厳格な反応条件を用いて、目的の生成物の均一性と品質を確保します .
化学反応の分析
CAY10614は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を生成します。
還元: 還元反応は、化合物の構造を修飾し、生物活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬と条件には、強力な酸化剤、還元剤、および所望の変換を促進するための特定の触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: TLR4の活性化阻害とその下流効果を研究するためのツール化合物として使用されます。
生物学: TLR4がさまざまな生物学的プロセスにおいて果たす役割を調査するために、細胞および分子生物学研究に使用されます。
医学: 敗血症や炎症性疾患など、TLR4の活性化に関連する疾患の治療における潜在的な治療用途が検討されています。
類似化合物との比較
CAY10614は、TLR4に対する強力な拮抗作用において独特です。類似の化合物には、次のようなものがあります。
TAK-242: 異なる化学構造と作用機序を持つ別のTLR4アンタゴニスト。
エリトラン: TLR4の活性化を阻害する合成リポ多糖(LPS)アナログ。
レサトビッド: TLR4シグナル伝達の低分子阻害剤
これらの化合物と比較して、this compoundはTLR4の活性化阻害においてより高い効力と有効性を示しており、研究と潜在的な治療用途における貴重なツールとなっています .
生物活性
CAY10614 is a potent antagonist of Toll-Like Receptor 4 (TLR4), a receptor that plays a critical role in the immune response and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal apoptosis, and implications in neuroinflammation.
This compound inhibits TLR4 activation induced by lipid A, a component of bacterial lipopolysaccharides (LPS), with an IC50 value of approximately 1.675 μM . By blocking TLR4, this compound prevents downstream signaling pathways that lead to inflammation and neuronal damage. This is particularly significant in the context of neurodegenerative diseases where TLR4 activation exacerbates neuronal injury.
Effects on Neuronal Apoptosis
Research indicates that this compound effectively reduces apoptosis in rat hippocampal neurons exposed to LPS. In studies involving long-term cultured neurons, LPS treatment significantly increased cytosolic calcium levels and apoptosis rates, which were markedly inhibited by this compound .
Table 1: Effects of this compound on Neuronal Apoptosis
| Treatment | Neuronal Apoptosis (%) | Cytosolic Ca²⁺ Increase (Ratio) |
|---|---|---|
| Control | 5 | 0.1 |
| LPS | 40 | 0.8 |
| LPS + this compound | 10 | 0.2 |
The data shows that while LPS alone induces significant apoptosis and calcium influx, the presence of this compound mitigates these effects, indicating its protective role against TLR4-mediated neuronal damage.
Case Studies and Research Findings
- Neuroinflammation and Aging : A study highlighted that aged hippocampal neurons exhibit increased TLR4 expression, making them more susceptible to LPS-induced damage. Treatment with this compound not only reduced apoptosis but also normalized calcium signaling disrupted by LPS exposure .
- Alzheimer's Disease Models : In models simulating Alzheimer's disease, the application of Aβ oligomers alongside LPS further elevated TLR4 expression and neuronal apoptosis. The use of this compound demonstrated a significant reduction in both TLR4 expression and apoptotic markers, suggesting its potential as a therapeutic agent in mitigating Alzheimer’s-related neuroinflammation .
- Calcium Signaling Dynamics : Research utilizing fluorescence imaging techniques showed that this compound effectively blocked the calcium oscillations induced by LPS in glial cells, indicating a broader impact on cellular signaling pathways involved in neuroinflammation .
特性
IUPAC Name |
cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPVNPWTUWUEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649373 | |
| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202208-36-3 | |
| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















